N-benzyl-2-iodoaniline

Vue d'ensemble

Description

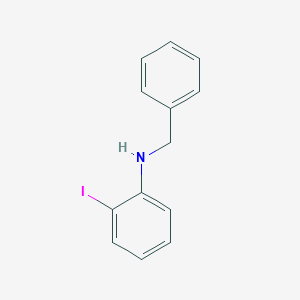

N-benzyl-2-iodoaniline is an organic compound with the molecular formula C13H12IN. It is a derivative of benzenemethanamine, where the amine group is substituted with a 2-iodophenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-iodoaniline typically involves the reaction of benzenemethanamine with an iodinating agent. One common method is the iodination of this compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Chemical Reactions Involving N-benzyl-2-iodoaniline

This compound participates in various chemical reactions, including:

Copper-Catalyzed Reactions

One notable reaction is the copper-catalyzed formation of benzothiazoles from this compound and potassium sulfide. This reaction utilizes a double C-S bond formation mechanism and demonstrates high efficiency in synthesizing benzothiazole derivatives .

Reaction Mechanism:

-

Oxidative Addition : The iodine atom undergoes oxidative addition with copper, forming a copper(II) complex.

-

Nucleophilic Attack : Potassium sulfide acts as a nucleophile, attacking the electrophilic carbon center.

-

Formation of Benzothiazole : The reaction proceeds through a series of steps leading to the formation of benzothiazole derivatives.

Palladium-Catalyzed Reactions

This compound is also involved in palladium-catalyzed migratory cycloannulation reactions. These reactions can produce azaheterocycles with high yields.

Key Findings:

-

The reaction with deuterium-labeled alkenes demonstrated regioselectivity and provided insights into the mechanism involving β-hydride elimination and reinsertion processes .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Pd catalyst, DMF, 80 °C | 90% | Optimal conditions for migratory cycloannulation |

| Base presence required | - | No reaction without base |

Applications De Recherche Scientifique

Synthesis of Heterocycles

N-benzyl-2-iodoaniline has been employed in the synthesis of various nitrogen-containing heterocycles through palladium-catalyzed reactions. For example, it has been used to create aryl-Pd(II) intermediates that undergo migratory cycloannulation, leading to the formation of complex azaheterocycles. This reaction has demonstrated yields as high as 90% under optimized conditions, highlighting its efficiency in generating valuable chemical structures for further applications in medicinal chemistry .

Table 1: Summary of Heterocycle Synthesis Using this compound

| Reaction Type | Catalyst | Yield (%) | Product Type |

|---|---|---|---|

| Migratory cycloannulation | Pd(0) | 90 | Azaheterocycles |

| Cascade cyclization | AuNTf2 | 75 | Oxocine-fused indoles |

| Ullmann Reaction | CuI | Moderate | Thioamide derivatives |

Functionalization of Aromatic Compounds

The compound is also notable for its role in the functionalization of aromatic compounds, particularly in the formation of benzothiazole derivatives. A one-pot Cu-catalyzed reaction involving this compound can yield 2-aminobenzothiazole efficiently, showcasing its utility in synthesizing bioactive compounds .

Table 2: Functionalization Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Product Type |

|---|---|---|---|

| Cu-catalyzed tandem reaction | Mild conditions | 40-98 | 2-Aminobenzothiazole |

| One-pot synthesis | DMSO, 90 °C | Good yield | Benzothiazole derivatives |

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a precursor for compounds with potential therapeutic effects. Research indicates that derivatives synthesized from this compound exhibit significant biological activities, including cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values indicating potent activity against HepG2 cells, suggesting their potential as anticancer agents .

Case Studies and Research Findings

Case Study 1: Synthesis of Indoles

A study demonstrated the sequential Larock heteroannulation using this compound, resulting in disubstituted indoles with promising yields. This method allows for the selective introduction of various substituents, enhancing the diversity of synthesized compounds .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound derivatives on cancer cell lines. The findings revealed that specific modifications to the aniline structure significantly enhanced their anticancer properties, indicating a strong correlation between structural variations and biological activity .

Mécanisme D'action

The mechanism of action of N-benzyl-2-iodoaniline involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties. The aromatic ring and amine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Benzyl-2-iodoaniline

- N-(2-Iodophenyl)benzylamine

- N-(2-Iodophenyl)methanamine

Comparison

This compound is unique due to the presence of the 2-iodophenyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in halogen bonding and electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Propriétés

Numéro CAS |

76464-99-8 |

|---|---|

Formule moléculaire |

C13H12IN |

Poids moléculaire |

309.14 g/mol |

Nom IUPAC |

N-benzyl-2-iodoaniline |

InChI |

InChI=1S/C13H12IN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |

Clé InChI |

OJTCPNVRJOFUKT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2I |

SMILES canonique |

C1=CC=C(C=C1)CNC2=CC=CC=C2I |

Synonymes |

N-benzyl-2-iodoaniline |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.